1-(2,2-difluoroethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoroethyl, iodine, and isopropoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by halogenation and subsequent substitution reactions to introduce the difluoroethyl and isopropoxymethyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the iodine atom, to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the difluoroethyl group, potentially leading to the formation of different functional groups.
Substitution: Substitution reactions are common, where the iodine atom can be replaced by other nucleophiles, and the isopropoxymethyl group can be modified.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidized derivatives of the compound.
Reduced forms of the difluoroethyl group.
Substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-(2,2-difluoroethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The iodine atom, in particular, can play a crucial role in binding to enzymes or receptors, influencing biological processes.
Molecular Targets and Pathways:
Enzymes involved in metabolic pathways.
Receptors that regulate cellular signaling.
Comparison with Similar Compounds
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole
4-iodo-5-(isopropoxymethyl)-1H-pyrazole
Uniqueness: 1-(2,2-difluoroethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole stands out due to its specific combination of functional groups, which can lead to unique reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodo-5-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2IN2O/c1-6(2)15-5-8-7(12)3-13-14(8)4-9(10)11/h3,6,9H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGVSGYSUWGVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1CC(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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